

## GSK 1562590 hydrochloride solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK 1562590 hydrochloride

Cat. No.: B10760792 Get Quote

# **Application Notes and Protocols for GSK 1562590 Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**GSK 1562590 hydrochloride** is a potent and selective antagonist of the urotensin-II (UT) receptor.[1] Urotensin-II is a cyclic peptide and is considered one of the most potent vasoconstrictors identified to date. It exerts its effects through the G protein-coupled receptor, the UT receptor, which is involved in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system. This document provides detailed information on the solubility of **GSK 1562590 hydrochloride**, its chemical properties, and protocols for its use in in vitro assays.

## **Chemical Properties**

A summary of the key chemical properties of **GSK 1562590 hydrochloride** is presented in the table below.



| Property          | Value             | Reference |  |
|-------------------|-------------------|-----------|--|
| Molecular Formula | C30H30Cl2N4O4·HCl | [2]       |  |
| Molecular Weight  | 617.95 g/mol      | [2][3]    |  |
| Appearance        | Off-white solid   | [2]       |  |
| Purity            | ≥98% (HPLC)       | [1]       |  |
| CAS Number        | 1003878-07-6      | [1]       |  |
| Storage           | Store at +4°C     | [1]       |  |

## **Solubility**

The solubility of **GSK 1562590 hydrochloride** in various solvents is crucial for the preparation of stock solutions for in vitro and in vivo studies. The known solubility data is summarized in the table below.

| Solvent | Maximum<br>Concentration                                                                                  | Molar<br>Concentration | Reference |
|---------|-----------------------------------------------------------------------------------------------------------|------------------------|-----------|
| DMSO    | 61.8 mg/mL                                                                                                | 100 mM                 | [1]       |
| Water   | Not readily available. It is recommended to test solubility empirically starting with low concentrations. | -                      |           |
| Ethanol | Not readily available. It is recommended to test solubility empirically starting with low concentrations. | -                      |           |

Protocol for Preparing a 10 mM Stock Solution in DMSO:



- Weighing: Accurately weigh out 6.18 mg of GSK 1562590 hydrochloride.
- Dissolving: Add 1 mL of high-purity DMSO to the weighed compound.
- Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
- Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

## Mechanism of Action: Urotensin-II Receptor Signaling Pathway

GSK 1562590 hydrochloride acts as a selective antagonist at the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). The binding of urotensin-II to its receptor primarily activates the Gq/11 family of G proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including vasoconstriction, cell proliferation, and hypertrophy. The pathway is illustrated in the diagram below.





Click to download full resolution via product page

Caption: Urotensin-II Signaling Pathway and the inhibitory action of GSK 1562590.



# Experimental Protocols Radioligand Binding Assay for UT Receptor

This protocol is designed to determine the binding affinity of **GSK 1562590 hydrochloride** to the urotensin-II receptor.

#### Materials:

- Cell membranes expressing the human UT receptor
- [125]-Urotensin-II (Radioligand)
- GSK 1562590 hydrochloride
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4, ice-cold
- Glass fiber filters (GF/C)
- Scintillation cocktail
- · Scintillation counter

#### Procedure:

- Compound Dilution: Prepare a serial dilution of GSK 1562590 hydrochloride in the binding buffer.
- Reaction Setup: In a 96-well plate, add the following to each well:
  - 50 μL of cell membranes (20-40 μg of protein)
  - 50 μL of [125]-Urotensin-II (final concentration ~0.1-0.5 nM)
  - 50 μL of varying concentrations of GSK 1562590 hydrochloride or buffer (for total binding) or a high concentration of unlabeled urotensin-II (for non-specific binding).

### Methodological & Application





- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
- Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC<sub>50</sub> value for **GSK 1562590 hydrochloride** and subsequently calculate the Ki value using the Cheng-Prusoff equation.





Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.



### In Vitro Vascular Smooth Muscle Contraction Assay

This protocol assesses the ability of **GSK 1562590 hydrochloride** to inhibit urotensin-II-induced contraction of vascular smooth muscle.

#### Materials:

- Isolated rat aortic rings
- Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH<sub>2</sub>PO<sub>4</sub>, 1.2 mM MgSO<sub>4</sub>, 2.5 mM CaCl<sub>2</sub>, 25 mM NaHCO<sub>3</sub>, 11.1 mM glucose), gassed with 95% O<sub>2</sub>/5% CO<sub>2</sub>
- Urotensin-II
- GSK 1562590 hydrochloride
- Organ bath system with isometric force transducers

#### Procedure:

- Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.
- Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
- Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
- Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.
- Antagonist Incubation: Incubate the aortic rings with either vehicle or different concentrations of GSK 1562590 hydrochloride for 30 minutes.
- Agonist Stimulation: Generate a cumulative concentration-response curve to urotensin-II by adding increasing concentrations of urotensin-II to the organ baths.

## Methodological & Application





- Data Recording: Record the isometric tension continuously.
- Data Analysis: Express the contractile responses as a percentage of the maximum contraction induced by KCl. Compare the concentration-response curves of urotensin-II in the presence and absence of **GSK 1562590 hydrochloride** to determine the antagonist's potency (e.g., by calculating the pA<sub>2</sub> value).[4]





Click to download full resolution via product page

Caption: Workflow for an in vitro vascular contraction assay.



### **Disclaimer**

The information provided in this document is intended for research purposes only and not for human or veterinary use. Researchers should exercise all necessary precautions when handling this compound and follow standard laboratory safety procedures.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GSK 1562590 hydrochloride | Urotensin-II Receptors | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. GSK 1562590 hydrochloride | CymitQuimica [cymitquimica.com]
- 4. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [GSK 1562590 hydrochloride solubility in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10760792#gsk-1562590-hydrochloride-solubility-indmso-and-other-solvents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com